A76889

描述

属性

CAS 编号 |

134805-77-9 |

|---|---|

分子式 |

C44H58N8O6 |

分子量 |

795.0 g/mol |

IUPAC 名称 |

(2S)-N-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S)-3-methyl-2-[[methyl(pyridin-2-ylmethyl)carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl(pyridin-2-ylmethyl)carbamoyl]amino]butanamide |

InChI |

InChI=1S/C44H58N8O6/c1-29(2)37(49-43(57)51(5)27-33-21-13-15-23-45-33)41(55)47-35(25-31-17-9-7-10-18-31)39(53)40(54)36(26-32-19-11-8-12-20-32)48-42(56)38(30(3)4)50-44(58)52(6)28-34-22-14-16-24-46-34/h7-24,29-30,35-40,53-54H,25-28H2,1-6H3,(H,47,55)(H,48,56)(H,49,57)(H,50,58)/t35-,36-,37-,38-,39+,40+/m0/s1 |

InChI 键 |

QPVWMQXBTCSLCB-RRUVMKMCSA-N |

手性 SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H]([C@@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)N(C)CC3=CC=CC=N3)O)O)NC(=O)N(C)CC4=CC=CC=N4 |

规范 SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(C(C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)N(C)CC3=CC=CC=N3)O)O)NC(=O)N(C)CC4=CC=CC=N4 |

外观 |

Solid powder |

其他CAS编号 |

134805-77-9 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

A 76889 A-76889 A76889 |

产品来源 |

United States |

Foundational & Exploratory

The Discovery of A76889: A C₂-Symmetric Inhibitor of HIV-1 Protease

For Immediate Release

Researchers and drug development professionals now have access to a comprehensive technical guide on the discovery of A76889, a potent C₂-symmetric inhibitor of the HIV-1 protease. This document provides an in-depth look at the core scientific principles and experimental data that defined this significant compound in the early era of HIV research. This compound, developed by Abbott Laboratories, emerged from a rational drug design approach targeting the dimeric nature of the HIV-1 protease enzyme.

The design of this compound was centered on the C₂ symmetry of the HIV-1 protease active site. This innovative strategy aimed to create inhibitors that could bind with high affinity and specificity. The core of this compound features a C₂-symmetric diol structure, a key element in its inhibitory mechanism against the viral enzyme.

Quantitative Analysis of Inhibitory Potency

The biological activity of this compound was rigorously characterized through a series of in vitro assays to determine its efficacy against HIV-1 protease and its ability to inhibit viral replication in cell culture.

| Parameter | Value | Description |

| Kᵢ (HIV-1 Protease) | 0.24 nM | The inhibition constant against purified recombinant HIV-1 protease, indicating very high binding affinity. |

| IC₅₀ (HIV-1 Protease) | 1.2 nM | The concentration required to inhibit 50% of the HIV-1 protease activity in an enzymatic assay. |

| EC₅₀ (HIV-1 in MT-4 cells) | 0.1 µM | The effective concentration required to inhibit 50% of HIV-1 replication in a cell-based assay using MT-4 human T-cell line. |

Experimental Protocols

This guide details the key experimental methodologies employed in the discovery and evaluation of this compound.

HIV-1 Protease Inhibition Assay

The inhibitory activity of this compound against purified recombinant HIV-1 protease was determined using a spectrophotometric assay. The assay measures the cleavage of a chromogenic substrate, allowing for the calculation of inhibition constants (Kᵢ) and IC₅₀ values.

Protocol Outline:

-

Enzyme and Substrate Preparation: Purified recombinant HIV-1 protease and a synthetic chromogenic peptide substrate were prepared in a suitable buffer (e.g., MES buffer, pH 6.5).

-

Inhibitor Preparation: this compound was dissolved in DMSO to create a stock solution, which was then serially diluted to various concentrations.

-

Assay Reaction: The enzyme, substrate, and inhibitor were incubated together at 37°C.

-

Data Acquisition: The rate of substrate cleavage was monitored by measuring the change in absorbance over time using a spectrophotometer.

-

Data Analysis: The initial reaction velocities were plotted against the inhibitor concentration to determine the IC₅₀ value. The Kᵢ value was calculated using the Cheng-Prusoff equation.

Antiviral Activity Assay in MT-4 Cells

The efficacy of this compound in inhibiting HIV-1 replication in a cellular environment was assessed using the MT-4 human T-cell line, which is highly susceptible to HIV-1 infection.

Protocol Outline:

-

Cell Culture: MT-4 cells were cultured in RPMI 1640 medium supplemented with fetal bovine serum and antibiotics.

-

Viral Infection: A known titer of HIV-1 (e.g., strain IIIB) was used to infect the MT-4 cells.

-

Compound Treatment: Immediately after infection, the cells were treated with various concentrations of this compound.

-

Incubation: The treated and untreated infected cells were incubated for 4-5 days to allow for viral replication and the development of cytopathic effects.

-

Assessment of Viral Replication: The extent of viral replication was quantified by measuring the level of p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The p24 antigen levels were plotted against the this compound concentration to determine the EC₅₀ value.

Logical Workflow of this compound Discovery

The discovery of this compound followed a logical progression from conceptual design to biological validation. This workflow highlights the key stages of the research and development process.

An In-depth Technical Guide to the Mechanism of Action of A769662

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of the molecular mechanism of A769662, a potent and direct activator of AMP-activated protein kinase (AMPK). It consolidates key quantitative data, outlines detailed experimental protocols, and visualizes the critical signaling pathways involved.

Core Mechanism of Action

A769662 is a thienopyridone compound that directly activates AMPK, a central regulator of cellular energy homeostasis.[1][2] Unlike many other pharmacological activators that work indirectly (e.g., by altering the AMP:ATP ratio), A769662 exerts its effects through a direct and dual mechanism on the AMPK heterotrimeric complex, which consists of a catalytic α subunit and regulatory β and γ subunits.[3][4]

Allosteric Activation

A769662 allosterically activates AMPK.[1][2] This activation occurs through a novel binding site, distinct from the AMP-binding sites on the γ subunit.[1] The compound has been shown to be significantly more potent than AMP in cell-free assays.[1] Studies indicate that A769662's binding involves the carbohydrate-binding module (CBM) on the β1 subunit, creating a cleft between the β-CBM and the N-lobe of the α-subunit's kinase domain.[4][5] This interaction is selective, with a tenfold higher specificity for AMPK heterotrimers containing the β1 subunit over those with the β2 subunit.

Inhibition of Dephosphorylation

In addition to allosteric activation, A769662 mimics another key effect of AMP by inhibiting the dephosphorylation of the critical threonine residue (Thr172) on the activation loop of the α subunit.[1][6] Phosphorylation at Thr172 is essential for full AMPK activation. By preventing its dephosphorylation by protein phosphatases (like PP2Cα), A769662 stabilizes the active state of the kinase.[1] This dual action—allosteric activation and prevention of deactivation—makes A769662 a robust tool for studying AMPK signaling.[1]

Synergism with AMP

While A769662's binding is independent of AMP, the two molecules can act synergistically to activate AMPK.[1][7] In the presence of AMP, A769662 can further enhance kinase activity.[1] Remarkably, while neither A769662 nor AMP alone can stimulate dephosphorylated (naive) AMPK, they can together induce a massive (>1,000-fold) activation, bypassing the need for upstream kinase-mediated phosphorylation of Thr172 under certain conditions.[7][8]

Upstream and Downstream Signaling

A769662's ability to activate AMPK in intact cells requires the presence of an upstream kinase to phosphorylate Thr172. However, its action is independent of which specific upstream kinase is utilized.[1][2]

Role of Upstream Kinases: LKB1 and CaMKKβ

The primary upstream kinase for AMPK in many tissues is Liver Kinase B1 (LKB1) , which is activated in response to energy stress (increased AMP:ATP ratio).[9][10] In tissues like skeletal muscle, the effects of A769662 are completely abolished in the absence of LKB1.[1][2]

Another key upstream kinase is calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ) , which activates AMPK in response to increases in intracellular calcium levels.[9][11] In cells that lack LKB1 but express CaMKKβ, such as HeLa cells, A769662 is still able to induce the phosphorylation of AMPK and its downstream targets.[1][2] This demonstrates that A769662 acts downstream of the initial phosphorylation event, stabilizing the active state regardless of the upstream activator.[1]

Caption: A769662 activation of AMPK via upstream kinases LKB1 and CaMKKβ.

Downstream Effects: ACC Phosphorylation

A primary and well-established downstream marker of AMPK activation is the phosphorylation of Acetyl-CoA Carboxylase (ACC) at Ser79.[1] This phosphorylation event inhibits ACC activity, leading to a decrease in malonyl-CoA levels and a subsequent reduction in fatty acid synthesis and an increase in fatty acid oxidation.[5] The effect of A769662 on ACC phosphorylation is consistently more pronounced than its effect on AMPK's own Thr172 phosphorylation, making p-ACC a reliable biomarker for A769662 activity in cellular systems.[1][12] This effect is entirely dependent on the presence of AMPK.[1][2]

Quantitative Data Summary

The potency of A769662 varies depending on the assay system and the specific AMPK isoform composition.

Table 1: In Vitro Efficacy of A769662

| Parameter | Target/System | Value | Notes | Reference(s) |

| EC50 | Partially Purified Rat Liver AMPK | 0.8 µM | Cell-free assay. | [5][6] |

| EC50 | Native Rat Liver AMPK | 116 ± 25 nM | Cell-free assay, more potent than AMP (EC50 ~6 µM). | [1] |

| EC50 | AMPK from Rat Heart | 2.2 µM | Partially purified extracts. | [5] |

| EC50 | AMPK from Rat Muscle | 1.9 µM | Partially purified extracts. | [5] |

| EC50 | AMPK from HEK cells | 1.1 µM | Partially purified extracts. | [5] |

Table 2: Cellular and In Vivo Efficacy of A769662

| Parameter | Target/System | Value | Notes | Reference(s) |

| IC50 | Fatty Acid Synthesis Inhibition | 3.2 µM | Primary rat hepatocytes. | [5][6] |

| IC50 | Proteasomal Function Inhibition | 62 µM | Mouse Embryonic Fibroblasts (MEFs), AMPK-independent. | [6] |

| IC50 | Voltage-Gated Sodium Channels | 10 µM | Rat trigeminal ganglion neurons, AMPK-independent. | [13] |

| In Vivo Dose | Glucose Lowering | 30 mg/kg | Intraperitoneal (i.p.) injection in ob/ob mice. | [5] |

Detailed Experimental Protocols

The following protocols are synthesized from methodologies reported in key studies investigating A769662.

Cell-Free AMPK Activity Assay

This protocol measures the direct effect of A769662 on purified AMPK activity.

-

Enzyme Source: Use partially purified native AMPK from rat liver.

-

Substrate: Utilize the SAMS peptide (HMRSAMSGLHLVKRR), a well-established AMPK substrate.

-

Reaction Buffer: Prepare a buffer containing 50 mM HEPES (pH 7.4), 1 mM DTT, 0.02% Brij-35, 200 µM AMP (if required), and 5 mM MgCl₂.

-

Assay Procedure: a. Pre-incubate purified AMPK with varying concentrations of A769662 or vehicle (DMSO) for 10 minutes at room temperature. b. Initiate the kinase reaction by adding the reaction buffer supplemented with 200 µM SAMS peptide and 200 µM [γ-³²P]ATP. c. Incubate the reaction mixture for 10 minutes at 30°C. d. Stop the reaction by spotting the mixture onto P81 phosphocellulose paper. e. Wash the paper extensively in 1% phosphoric acid to remove unincorporated [γ-³²P]ATP. f. Quantify the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Fit the data to a dose-response curve to determine the EC₅₀ value.[1]

Western Blotting for AMPK and ACC Phosphorylation in Cells

This protocol assesses the effect of A769662 on AMPK signaling in an intact cellular context.

-

Cell Culture: Plate cells (e.g., MEFs, HeLa, or primary hepatocytes) and grow to ~80% confluency.

-

Treatment: a. Serum-starve the cells for 2-4 hours if necessary to reduce basal signaling. b. Treat cells with A769662 at desired concentrations (e.g., 10 µM to 300 µM) or vehicle control for a specified time (e.g., 1-4 hours).[1][6]

-

Cell Lysis: a. Wash cells with ice-cold PBS. b. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PhosSTOP and cOmplete). c. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: a. Denature 20-40 µg of protein per lane by boiling in Laemmli buffer. b. Separate proteins on an 8-12% SDS-polyacrylamide gel. c. Transfer proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour. b. Incubate with primary antibodies overnight at 4°C. Key antibodies include:

- Phospho-AMPKα (Thr172)

- Total AMPKα

- Phospho-ACC (Ser79)

- Total ACC

- Loading control (e.g., β-actin or GAPDH) c. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. d. Detect signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Densitometry: Quantify band intensity and normalize phosphorylated protein levels to total protein levels.[1]

Caption: Standard experimental workflow for Western blot analysis.

AMPK-Independent Mechanisms

While A769662 is highly valued as a specific AMPK activator, some studies have reported off-target, AMPK-independent effects, particularly at higher concentrations. These include the inhibition of the 26S proteasome and the direct blocking of voltage-gated sodium channels.[6][13] These findings are critical for interpreting experimental results, especially in studies using concentrations significantly above the EC₅₀ for AMPK activation.

References

- 1. MECHANISM OF ACTION OF A-769662, A VALUABLE TOOL FOR ACTIVATION OF AMP-ACTIVATED PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of action of A-769662, a valuable tool for activation of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of A-769662, a direct AMPK activator, on Tlr-4 expression and activity in mice heart tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AMPK: an energy-sensing pathway with multiple inputs and outputs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Small molecule drug A-769662 and AMP synergistically activate naive AMPK independent of upstream kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The LKB1-AMPK pathway: metabolism and growth control in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The AMP-Dependent Protein Kinase (AMPK) Activator A-769662 Causes Arterial Relaxation by Reducing Cytosolic Free Calcium Independently of an Increase in AMPK Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The AMPK Activator A769662 Blocks Voltage-Gated Sodium Channels: Discovery of a Novel Pharmacophore with Potential Utility for Analgesic Development - PMC [pmc.ncbi.nlm.nih.gov]

A76889: An In-depth Technical Guide on a Potent HIV-1 Protease Inhibitor

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of A76889, a potent inhibitor of the Human Immunodeficiency Virus Type 1 (HIV-1) protease. This document is intended for researchers, scientists, and drug development professionals working in the field of antiretroviral therapy.

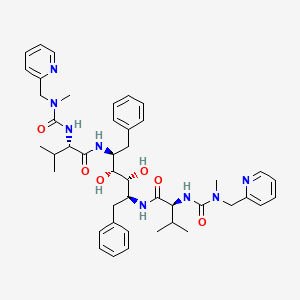

Chemical Structure and Properties

This compound is a peptidomimetic compound designed to specifically target the active site of the HIV-1 protease. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C44H58N8O6 | [1] |

| Molecular Weight | 795.0 g/mol | |

| IUPAC Name | (2S)-N-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S)-3-methyl-2-[[methyl(pyridin-2-ylmethyl)carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl(pyridin-2-ylmethyl)carbamoyl]amino]butanamide | |

| CAS Number | 134805-77-9 | |

| Appearance | Solid powder | [1] |

| Solubility | Soluble in DMSO | [1] |

| Synonyms | A-76889, this compound | [1] |

Mechanism of Action and Biological Activity

This compound functions as a competitive inhibitor of the HIV-1 protease, an enzyme crucial for the viral life cycle.[2] The HIV-1 protease is responsible for cleaving the viral Gag and Gag-Pol polyproteins into mature, functional proteins and enzymes, such as reverse transcriptase, integrase, and the protease itself.[3][4] This cleavage process, known as viral maturation, is essential for the formation of infectious virions.

By binding to the active site of the HIV-1 protease, this compound blocks the access of the natural polyprotein substrates, thereby preventing their cleavage. This results in the production of immature, non-infectious viral particles.[5]

The following diagram illustrates the central role of HIV-1 protease in the viral life cycle and the inhibitory action of this compound.

Quantitative Biological Data

The potency of this compound as an HIV-1 protease inhibitor is quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). While specific experimental data for this compound is not publicly available, the following table presents typical ranges for potent HIV-1 protease inhibitors and provides comparative data for other well-characterized inhibitors.

| Compound | IC50 (nM) | Ki (nM) | Cell Line | Reference |

| This compound | Data not available | Data not available | - | |

| Indinavir | 50 - 100 (IC95) | 0.34 | Cell Culture | [6] |

| Nelfinavir | 9 - 60 | 2.0 | Laboratory and Clinical Strains | [6] |

| Amprenavir | 12 - 80 | Data not available | Clinical Isolates | [6] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize HIV-1 protease inhibitors like this compound.

In Vitro HIV-1 Protease Inhibition Assay (Ki Determination)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified HIV-1 protease.

Principle: A fluorogenic substrate is cleaved by HIV-1 protease, releasing a fluorescent signal. The presence of an inhibitor reduces the rate of cleavage, and the inhibition constant (Ki) is calculated from the reaction kinetics.

Materials:

-

Purified recombinant HIV-1 protease

-

Fluorogenic HIV-1 protease substrate (e.g., based on a natural cleavage site)

-

Assay buffer (e.g., 25 mM MES, pH 5.6, 200 mM NaCl, 5% DMSO, 5% glycerol, 0.0002% Triton X-100, and 1 mM dithiothreitol)[7]

-

Test compound (this compound) dissolved in DMSO

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add a fixed concentration of HIV-1 protease to each well.

-

Add the different concentrations of this compound to the wells.

-

Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Immediately measure the fluorescence intensity in a kinetic mode for 1-3 hours at 37°C.[8]

-

The initial reaction velocities are calculated from the linear phase of the fluorescence curves.

-

The Ki value is determined by fitting the data to the appropriate enzyme inhibition model (e.g., competitive, non-competitive) using specialized software.

Cell-Based Antiviral Assay (IC50 Determination)

This assay evaluates the ability of a compound to inhibit HIV-1 replication in a cellular context. The MT-4 cell line, a human T-cell line highly susceptible to HIV-1 infection, is commonly used.

Principle: The cytopathic effect (CPE) of HIV-1 on MT-4 cells leads to cell death. An effective antiviral agent will protect the cells from CPE. The IC50 is the concentration of the compound that inhibits 50% of the viral CPE.

Materials:

-

MT-4 cells

-

HIV-1 viral stock (e.g., NL4-3 strain)

-

Cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum)

-

Test compound (this compound) dissolved in DMSO

-

96-well clear microplates

-

MTT or similar viability reagent

-

Plate reader (for absorbance)

Procedure:

-

Seed MT-4 cells into a 96-well plate.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Add the different concentrations of this compound to the cells.

-

Infect the cells with a pre-titered amount of HIV-1.

-

Include control wells with uninfected cells and infected cells without the inhibitor.

-

Incubate the plate for 4-5 days at 37°C in a CO2 incubator.

-

At the end of the incubation, assess cell viability by adding a viability reagent (e.g., MTT) and measuring the absorbance.

-

The IC50 value is calculated by plotting the percentage of cell viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Downstream Signaling Effects of HIV-1 Protease Inhibition

Beyond the direct inhibition of viral maturation, the activity of HIV-1 protease and its inhibition can have significant effects on host cell signaling pathways, particularly in relation to apoptosis (programmed cell death).

HIV-1 protease has been shown to cleave several host cell proteins, including pro-apoptotic and anti-apoptotic factors. For instance, the protease can cleave the anti-apoptotic protein Bcl-2, promoting cell death.[2] Furthermore, HIV-1 infection can modulate the JAK-STAT signaling pathway, which is involved in immune responses.[1][9] While the direct effects of this compound on these pathways have not been specifically elucidated, as an inhibitor of HIV-1 protease, it is expected to counteract the protease-mediated dysregulation of these cellular processes.

The diagram below illustrates the potential interplay between HIV-1 protease, host cell apoptosis, and the JAK-STAT pathway.

References

- 1. Novel inhibitors of HIV protease: design, synthesis and biological evaluation of picomolar inhibitors containing cyclic P1/P2 scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Viral competition assay to assess the role of HIV-1 proteins in immune evasion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of HIV-2 protease by HIV-1 protease inhibitors in clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. reactionbiology.com [reactionbiology.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Biological Evaluation of Darunavir Analogs as HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DSpace [repository.escholarship.umassmed.edu]

- 8. abcam.cn [abcam.cn]

- 9. Design, synthesis, and biological and structural evaluations of novel HIV-1 protease inhibitors to combat drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to A76889: An HIV-1 Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

A76889 is a complex organic molecule with the systematic IUPAC name (2S)-N-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S)-3-methyl-2-[[methyl(pyridin-2-ylmethyl)carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl(pyridin-2-ylmethyl)carbamoyl]amino]butanamide. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 134805-77-9 | [1][2] |

| Molecular Formula | C44H58N8O6 | [1][2] |

| Molecular Weight | 795.0 g/mol | [1][2] |

| Chemical Class | Peptidomimetic | [1] |

| Appearance | Solid powder | [3] |

| Solubility | Soluble in DMSO | [3] |

| Storage | Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years) | [1][3] |

Mechanism of Action: Inhibition of HIV-1 Protease

This compound functions as an inhibitor of the HIV-1 protease, an enzyme essential for the lifecycle of the human immunodeficiency virus.[1][4][5][6][7] HIV-1 protease is an aspartic protease that cleaves newly synthesized viral polyproteins (Gag and Gag-Pol) into mature, functional proteins and enzymes, such as reverse transcriptase, integrase, and the protease itself. This cleavage is a critical step in the maturation of infectious virions.

By binding to the active site of the HIV-1 protease, this compound blocks the enzyme's catalytic activity. As a peptidomimetic, its structure is designed to mimic the natural substrate of the protease, allowing it to fit into the enzyme's active site with high affinity. This competitive inhibition prevents the processing of the viral polyproteins, leading to the production of immature, non-infectious viral particles.

Signaling Pathway: HIV-1 Virion Maturation

The primary signaling pathway affected by this compound is the HIV-1 virion maturation pathway. This is not a classical cellular signaling cascade but rather a series of ordered proteolytic events essential for the virus. The following diagram illustrates the key steps in this pathway and the point of inhibition by this compound.

Caption: HIV-1 maturation pathway and the inhibitory action of this compound.

Quantitative Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative data for the inhibitory activity of this compound against HIV-1 protease, such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). This information is crucial for evaluating the potency of an inhibitor.

For context, potent HIV-1 protease inhibitors typically exhibit Ki values in the nanomolar to picomolar range. The table below is a template illustrating how such data would be presented.

| Parameter | Description | Value for this compound |

| IC50 (nM) | The concentration of an inhibitor that reduces the activity of an enzyme by 50%. | Not Available |

| Ki (nM) | The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. | Not Available |

Experimental Protocols

The evaluation of HIV-1 protease inhibitors like this compound typically involves a series of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro HIV-1 Protease Inhibition Assay (FRET-based)

This assay measures the ability of a compound to directly inhibit the enzymatic activity of purified recombinant HIV-1 protease.

Workflow Diagram:

Caption: Workflow for a FRET-based HIV-1 protease inhibition assay.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 100 mM NaCl, 1 mM EDTA, 1 mM DTT, and 0.1% Triton X-100).

-

Enzyme Solution: Dilute recombinant HIV-1 protease in assay buffer to the desired final concentration.

-

Substrate Solution: Prepare a stock solution of a fluorogenic peptide substrate containing a specific HIV-1 protease cleavage site flanked by a fluorescent donor and a quencher molecule. Dilute in assay buffer to the final working concentration.

-

Inhibitor Solutions: Prepare a serial dilution of this compound in DMSO, followed by a final dilution in assay buffer.

-

-

Assay Procedure:

-

In a 96-well or 384-well microplate, add the diluted this compound and control solutions (e.g., no inhibitor, no enzyme).

-

Add the diluted HIV-1 protease solution to all wells except the no-enzyme controls.

-

Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.

-

Immediately place the microplate in a fluorescence plate reader and monitor the increase in fluorescence at the appropriate excitation and emission wavelengths over time at 37°C.

-

-

Data Analysis:

-

Calculate the initial reaction rates (slopes of the fluorescence versus time curves).

-

Determine the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell-Based Antiviral Activity Assay

This assay assesses the ability of this compound to inhibit HIV-1 replication in a cellular context.

Methodology:

-

Cell Culture and Infection:

-

Culture a susceptible human T-cell line (e.g., MT-4 or CEM-SS) in appropriate cell culture medium.

-

Infect the cells with a laboratory-adapted strain of HIV-1 at a predetermined multiplicity of infection (MOI).

-

Simultaneously, treat the infected cells with a serial dilution of this compound. Include appropriate controls (e.g., no drug, uninfected cells).

-

-

Incubation:

-

Incubate the cultures for a period of 3-7 days at 37°C in a humidified CO2 incubator.

-

-

Measurement of Viral Replication:

-

At the end of the incubation period, measure the extent of viral replication using one of the following methods:

-

p24 Antigen ELISA: Quantify the amount of HIV-1 p24 capsid protein in the cell culture supernatant.

-

Reverse Transcriptase (RT) Activity Assay: Measure the activity of viral reverse transcriptase in the supernatant.

-

Cytopathic Effect (CPE) Assay: Assess the protective effect of the compound against virus-induced cell death, for example, using an MTT or XTT assay.

-

-

-

Data Analysis:

-

Calculate the percentage of inhibition of viral replication for each concentration of this compound compared to the no-drug control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the EC50 (50% effective concentration) value.

-

Concurrently, assess the cytotoxicity of this compound on uninfected cells to determine the CC50 (50% cytotoxic concentration) and calculate the selectivity index (SI = CC50/EC50).

-

Conclusion

This compound is a peptidomimetic compound that has been identified as an inhibitor of HIV-1 protease. Its mechanism of action involves the direct inhibition of this critical viral enzyme, thereby preventing the maturation of infectious virions. While specific quantitative data on its inhibitory potency are not widely available, the established methodologies for characterizing HIV-1 protease inhibitors provide a clear framework for its evaluation. This technical guide serves as a foundational resource for researchers interested in the study and development of this compound and related compounds as potential antiretroviral agents. Further investigation is required to elucidate its precise inhibitory constants and to explore its potential in a therapeutic context.

References

- 1. HIV-1 protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Inhibitors of HIV-1 protease: a major success of structure-assisted drug design. | Semantic Scholar [semanticscholar.org]

- 3. "Design, Synthesis And Biological Evaluation Of A Novel Bioactive Indan" by Tao Zhang, Vilmar Bandero et al. [arrow.tudublin.ie]

- 4. Synthesis and biological evaluation of bisindenoisoquinolines as topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ritonavir, Abbott protease inhibitor, approved - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preclinical evaluation of antiviral activity and toxicity of Abbott A77003, an inhibitor of the human immunodeficiency virus type 1 protease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of novel Ani9 derivatives as potent and selective ANO1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A76889: A Technical Guide on its Role in Antiretroviral Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

A76889 is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, a critical enzyme in the viral life cycle. As a C2-symmetric inhibitor, its development was part of early structure-based drug design efforts to combat the HIV/AIDS epidemic. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative efficacy, the experimental methods used to characterize it, and its influence on cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers in the field of antiretroviral drug discovery and development.

Core Mechanism of Action: HIV-1 Protease Inhibition

This compound functions as a competitive inhibitor of HIV-1 protease. This viral enzyme is an aspartic protease responsible for cleaving newly synthesized viral polyproteins (Gag and Gag-Pol) into mature, functional proteins and enzymes. This cleavage is an essential step in the viral maturation process, enabling the formation of infectious virions. By binding to the active site of the HIV-1 protease, this compound blocks this proteolytic activity, resulting in the production of immature, non-infectious viral particles.

The inhibitor was designed to mimic the transition state of the natural substrate of the HIV-1 protease. The structure of this compound features a diol core that interacts with the catalytic aspartate residues in the active site of the enzyme.

Quantitative Data on this compound Efficacy

The following table summarizes the key quantitative metrics that define the potency of this compound as an antiretroviral agent.

| Parameter | Value | Description | Reference |

| Ki (Inhibition Constant) | 1.0 nM | A measure of the inhibitor's binding affinity to the HIV-1 protease enzyme. A lower Ki value indicates a stronger binding affinity. | [1][2] |

| EC50 (Half-maximal Effective Concentration) | 1.7 µM | The concentration of the inhibitor that is required to inhibit 50% of the viral replication in cell culture. | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to characterize this compound.

In Vitro HIV-1 Protease Inhibition Assay

This assay is performed to determine the inhibition constant (Ki) of a compound against purified HIV-1 protease.

Objective: To quantify the enzymatic inhibition of purified HIV-1 protease by this compound.

Materials:

-

Purified recombinant HIV-1 protease

-

A specific fluorogenic peptide substrate for HIV-1 protease

-

This compound (or other test inhibitors) dissolved in an appropriate solvent (e.g., DMSO)

-

Assay buffer (specific composition varies, but typically includes a buffer such as MES or HEPES at a specific pH, and additives to maintain enzyme stability)

-

Microplate reader capable of fluorescence detection

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a microplate, add the purified HIV-1 protease to each well.

-

Add the different concentrations of this compound to the wells and incubate for a pre-determined time to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Monitor the increase in fluorescence over time using a microplate reader. The fluorescence is generated as the protease cleaves the substrate.

-

The rate of the reaction is calculated from the linear phase of the fluorescence curve.

-

The Ki value is then determined by fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten for competitive inhibition) using specialized software.

Cellular Antiviral Assay

This assay is used to determine the half-maximal effective concentration (EC50) of a compound in a cell-based system.

Objective: To measure the concentration of this compound required to inhibit HIV-1 replication in a cellular context by 50%.

Materials:

-

A susceptible cell line (e.g., MT-4 cells or peripheral blood mononuclear cells)

-

A laboratory-adapted strain of HIV-1

-

This compound (or other test compounds)

-

Cell culture medium and supplements

-

An assay to quantify viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay, or a reporter virus system)

Procedure:

-

Seed the susceptible cells in a multi-well plate.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Add the diluted this compound to the cells.

-

Infect the cells with a known amount of HIV-1.

-

Incubate the infected cells for a period of several days to allow for viral replication.

-

After the incubation period, quantify the extent of viral replication in the supernatant or cell lysate using a chosen method (e.g., p24 ELISA).

-

The EC50 value is calculated by plotting the percentage of viral inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Logical Relationships

HIV-1 protease inhibitors, as a class, have been shown to exert effects on various cellular signaling pathways, often independent of their primary antiviral activity. While specific studies on this compound's impact on these pathways are limited, the known effects of other protease inhibitors provide a framework for potential mechanisms.

General HIV-1 Protease Inhibitor Effect on Apoptosis

HIV protease inhibitors have a dual role in regulating apoptosis. At therapeutic concentrations, they have been shown to be anti-apoptotic, which may contribute to the restoration of CD4+ T cells in patients.[4][5][6] However, at supra-therapeutic (higher) concentrations, they can induce apoptosis, a property that has been explored for its anti-cancer potential.[4][5][6][7]

General HIV-1 Protease Inhibitor Effect on NF-κB Signaling

Some HIV protease inhibitors have been shown to modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8] This pathway is a key regulator of the inflammatory response and cell survival. Certain protease inhibitors can block the activation of NF-κB induced by stimuli like TNF-α or bacterial antigens.[8] This immunomodulatory effect may contribute to their overall therapeutic benefit.

Experimental Workflow for Characterizing a Novel HIV-1 Protease Inhibitor

The logical progression of experiments to characterize a new chemical entity as a potential HIV-1 protease inhibitor follows a well-defined path from enzymatic assays to cellular and eventually in vivo studies.

Conclusion

This compound represents an important molecule in the history of antiretroviral drug development, demonstrating potent inhibition of HIV-1 protease. While it may not be a clinically used therapeutic today, the principles of its design and the methods for its characterization laid the groundwork for subsequent generations of highly effective protease inhibitors. Understanding the multifaceted effects of this class of drugs, including their impact on cellular signaling pathways, continues to be an active area of research with potential applications beyond HIV, particularly in oncology. This guide provides a foundational understanding of this compound's role in antiretroviral research, offering valuable insights for scientists dedicated to combating viral diseases.

References

- 1. storage.googleapis.com [storage.googleapis.com]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. journals.asm.org [journals.asm.org]

- 4. HIV protease inhibitors modulate apoptosis signaling in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HIV Protease Inhibitors Impact on Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. neurolipidomics.com [neurolipidomics.com]

- 8. Human Immunodeficiency Virus Type 1 Protease Inhibitors Block Toll-Like Receptor 2 (TLR2)- and TLR4-Induced NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Affinity and Mechanism of Action of A-769662

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the binding affinity, mechanism of action, and cellular effects of A-769662, a potent and selective activator of AMP-activated protein kinase (AMPK).

Introduction

A-769662 is a cell-permeable thienopyridone compound that has been instrumental in the study of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] It serves as a direct, reversible, and allosteric activator of AMPK, making it a valuable tool for investigating the therapeutic potential of AMPK activation in metabolic diseases such as type 2 diabetes.[2][3][4] This guide synthesizes key quantitative data, details the experimental protocols used to characterize its binding and activity, and illustrates the signaling pathways it modulates.

Quantitative Binding and Activity Data

The biological activity of A-769662 has been quantified through various in vitro and cell-based assays. The following tables summarize the key parameters defining its potency and efficacy.

| Parameter | Value | System | Notes | Reference(s) |

| EC50 | 0.8 µM | Partially purified rat liver AMPK | Direct activation in a cell-free assay. | [2][5][6] |

| 1.1 µM | AMPK from human embryonic kidney cells (HEKs) | Tissue-specific variation in potency. | [7] | |

| 1.9 µM | AMPK from rat muscle | Tissue-specific variation in potency. | [7] | |

| 2.2 µM | AMPK from rat heart | Tissue-specific variation in potency. | [7] | |

| IC50 | 3.2 µM | Fatty Acid Synthesis Inhibition | Measured in primary rat hepatocytes. | [2][5][6] |

| 3.6 µM | Fatty Acid Synthesis Inhibition | Measured in mouse hepatocytes. | [8] | |

| 57 µM | Na+/K+-ATPase Inhibition | Target in rats (potential off-target). | [3] | |

| 220 µM | Na+/K+-ATPase Inhibition | Target in humans (potential off-target). | [3] |

Mechanism of Action and Binding Specificity

A-769662 activates AMPK through a unique mechanism that mimics the dual effects of the natural ligand AMP, without competing for its binding site.

-

Allosteric Activation: It directly binds to the AMPK heterotrimeric complex, inducing a conformational change that enhances its kinase activity.[4]

-

Inhibition of Dephosphorylation: A-769662 protects the activating phosphorylation site on the α-subunit, Threonine-172 (Thr-172), from being dephosphorylated by protein phosphatases.[4][9]

-

Novel Binding Site: Unlike AMP, which binds to the γ-subunit, A-769662 does not displace radiolabeled AMP.[9][10] It is understood to bind at a novel site within the cleft between the α-catalytic subunit and the carbohydrate-binding module (CBM) of the β-subunit.[11]

-

Subunit Selectivity: A-769662 exhibits a strong preference for AMPK heterotrimers containing the β1 subunit over those with the β2 subunit.[2][12][13]

-

Upstream Kinase Independence: The activation by A-769662 is independent of the major upstream AMPK kinases, LKB1 and CaMKKβ, because its primary mechanism is the prevention of dephosphorylation rather than the stimulation of phosphorylation.[9][10][14][15]

Signaling Pathways Modulated by A-769662

A-769662 primarily functions by activating the AMPK signaling cascade, a master regulator of metabolism. However, off-target effects have also been noted.

Core AMPK Signaling Pathway

The diagram below illustrates the central role of A-769662 in activating the AMPK pathway.

Caption: A-769662 activates AMPK by allosteric binding and inhibiting Thr172 dephosphorylation.

Off-Target PI3K-Dependent Signaling

In certain tissues like skeletal muscle, A-769662 has been observed to induce glucose uptake through a pathway independent of AMPK, involving the PI3-Kinase (PI3K)/Akt pathway.[16]

Caption: A-769662 can induce glucose uptake via an off-target, PI3K-dependent mechanism.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of A-769662's binding affinity and cellular effects.

Cell-Free AMPK Activity Assay

This assay directly measures the ability of A-769662 to activate purified AMPK.

Methodology:

-

Preparation: Partially purify AMPK from a source tissue (e.g., rat liver) using established chromatography techniques.

-

Reaction Mixture: In a 96-well plate, prepare a reaction buffer containing ATP, a specific peptide substrate for AMPK (e.g., SAMS peptide), and MgCl2.

-

Incubation: Add the purified AMPK enzyme to the wells. Then, add varying concentrations of A-769662 dissolved in a suitable solvent (e.g., DMSO).

-

Kinase Reaction: Initiate the kinase reaction by adding radiolabeled [γ-32P]ATP or using a luminescence-based ATP detection system. Incubate at 30°C for a specified time (e.g., 10-20 minutes).

-

Detection:

-

Radiometric: Stop the reaction and spot the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-32P]ATP. Measure the incorporated radioactivity using a scintillation counter.

-

Luminescence: Measure the remaining ATP levels. Lower ATP levels indicate higher kinase activity.

-

-

Data Analysis: Plot the enzyme activity against the log concentration of A-769662 and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[8]

Caption: Workflow for a cell-free radiometric AMPK activity assay.

Cellular Assay for AMPK Activation (Western Blot)

This method assesses the effect of A-769662 on AMPK activity within intact cells by measuring the phosphorylation of AMPK and its key downstream target, ACC.

Methodology:

-

Cell Culture: Plate cells (e.g., primary hepatocytes, MEFs, or PC-3 cells) and grow to a suitable confluency.

-

Treatment: Treat the cells with various concentrations of A-769662 (or vehicle control) for a defined period (e.g., 1-4 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., Bradford or BCA assay).

-

SDS-PAGE and Western Blot:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

-

-

Antibody Incubation:

-

Incubate the membrane with primary antibodies specific for phospho-AMPKα (Thr172) and phospho-ACC (Ser79).

-

Also, probe separate blots or strip and re-probe the same blot with antibodies for total AMPKα and total ACC to serve as loading controls.

-

-

Detection: Incubate the membrane with a species-appropriate horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.[10][17]

Caption: Standard workflow for Western blot analysis of AMPK pathway activation.

AMP Binding Competition Assay (Scintillation Proximity Assay)

This assay is used to determine if a compound competes with AMP for binding to the γ-subunit of AMPK.

Methodology:

-

Reagent Preparation:

-

Purify the γ-subunit of AMPK, typically as a GST-fusion protein.

-

Prepare Scintillation Proximity Assay (SPA) beads coated with anti-GST antibodies.

-

Use radiolabeled [3H]AMP.

-

-

Assay Setup: In a 96-well plate, combine the GST-γ-subunit, anti-GST SPA beads, and [3H]AMP in a suitable buffer. Allow them to incubate to form a complex.

-

Competition: Add either unlabeled AMP (positive control) or A-769662 at a range of concentrations to the wells.

-

Incubation: Shake the plate for a set time (e.g., 15-30 minutes) to allow the binding to reach equilibrium.

-

Measurement: Measure the radioactivity in each well using a microplate scintillation counter. No separation step is needed, as only the bead-bound [3H]AMP will generate a signal.

-

Analysis: A decrease in signal indicates displacement of [3H]AMP. A-769662 does not cause a significant drop in signal, demonstrating it does not compete with AMP for the same binding site.[10]

Conclusion

A-769662 is a well-characterized, potent activator of the β1-containing isoforms of AMPK. Its direct, allosteric mechanism of action, which is independent of the canonical AMP-binding site, makes it a unique and valuable pharmacological tool. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers utilizing A-769662 to explore the multifaceted roles of AMPK in health and disease. However, users should remain aware of its potential off-target effects, such as the activation of PI3K-dependent signaling, and employ appropriate controls in their experimental designs.

References

- 1. stemcell.com [stemcell.com]

- 2. A 769662 | AMPK | Tocris Bioscience [tocris.com]

- 3. A 769662 | AMP-activated protein kinase (AMPK) activator | Hello Bio [hellobio.com]

- 4. stemcell.com [stemcell.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. astorscientific.us [astorscientific.us]

- 7. A-769662 | AMPK (AMP-activated protein kinase)activator | CAS 844499-71-4 | Buy A769662 from Supplier InvivoChem [invivochem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. MECHANISM OF ACTION OF A-769662, A VALUABLE TOOL FOR ACTIVATION OF AMP-ACTIVATED PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]

- 11. AMPK: an energy-sensing pathway with multiple inputs and outputs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. A-769662 | Cell Signaling Technology [cellsignal.com]

- 14. Mechanism of action of A-769662, a valuable tool for activation of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A-769662 activates AMPK beta1-containing complexes but induces glucose uptake through a PI3-kinase-dependent pathway in mouse skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effect of A-769662, a direct AMPK activator, on Tlr-4 expression and activity in mice heart tissue - PMC [pmc.ncbi.nlm.nih.gov]

Target Validation of Allosteric Integrase Inhibitors in HIV-1: A Technical Guide

Disclaimer: Information regarding the specific compound "A76889" is not publicly available. This guide will focus on the target validation of a well-characterized class of compounds with the same mechanism of action: Allosteric HIV-1 Integrase Inhibitors (ALLINIs) that target the binding of the host protein LEDGF/p75 to integrase. The compound BI-224436 will be used as a representative example where specific data is available.

Introduction

The integration of the viral DNA into the host cell genome is a critical step in the HIV-1 replication cycle, mediated by the viral enzyme integrase (IN). This process is facilitated by the host protein Lens Epithelium-Derived Growth Factor (LEDGF/p75), which tethers the pre-integration complex (PIC) to the chromatin. The interaction between integrase and LEDGF/p75 represents a validated target for antiretroviral therapy. Allosteric Integrase Inhibitors (ALLINIs), also known as Non-catalytic Site Integrase Inhibitors (NCINIs), are a class of small molecules that bind to a conserved allosteric pocket at the catalytic core domain (CCD) of integrase, the same site engaged by LEDGF/p75. By competitively inhibiting the IN-LEDGF/p75 interaction, these compounds disrupt HIV-1 replication through a multi-modal mechanism of action.[1][2] This technical guide provides an in-depth overview of the target validation of this class of inhibitors.

Mechanism of Action

ALLINIs exert their antiviral effect through a dual mechanism, affecting both the early and late stages of the HIV-1 replication cycle.[1][3]

-

Early Stage Inhibition: During the early phase of infection, ALLINIs compete with LEDGF/p75 for binding to the HIV-1 integrase.[4][5] This disruption prevents the proper tethering of the pre-integration complex to the host chromatin, thereby inhibiting the integration of viral DNA into the host genome.[2][6]

-

Late Stage Inhibition: The primary and more potent mechanism of action of ALLINIs occurs during the late stage of viral replication.[7][8] By binding to integrase, ALLINIs induce aberrant multimerization of the enzyme.[3][9] This leads to the production of defective, non-infectious virions with improperly formed cores and mislocalized ribonucleoprotein complexes.[3][7]

Quantitative Data Presentation

The antiviral activity and target engagement of ALLINIs have been quantified using various in vitro assays. The following tables summarize key quantitative data for representative ALLINIs.

| Compound/Inhibitor | Assay Type | Target | IC50/EC50 | Reference |

| BI-224436 | LTR-cleavage assay | HIV-1 Integrase (3'-processing) | 15 nM | [10] |

| Antiviral Assay (HIV-1 NL4.3 in PBMCs) | HIV-1 Replication | 11-27 nM | [10][11] | |

| Cellular Cytotoxicity (MTT-C8166) | Cell Viability | >90 µM (>110,000 nM) | [10][12] | |

| IN-LEDGF/p75 Interaction (HTRF) | IN-LEDGF/p75 | 90 nM | [4] | |

| MUT-A | Antiviral Assay (HIV-1 NL4-3 in MT4 cells) | HIV-1 Replication | 31 nM | [13] |

| Antiviral Assay (HIV-1 HxB2 in MT4 cells) | HIV-1 Replication | 12 nM | [13] | |

| STP0404 | Antiviral Assay (HIV-1 in human PBMCs) | HIV-1 Replication | picomolar range | [14] |

| IN Multimerization Assay (HTRF) | Integrase Multimerization | 147 nM | [9] | |

| BI-1001 | Spreading HIV-1 Replication Assay | HIV-1 Replication | 5.8 µM | [3] |

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; PBMC: Peripheral Blood Mononuclear Cells; HTRF: Homogeneous Time-Resolved Fluorescence.

Experimental Protocols

Detailed methodologies are crucial for the validation of ALLINIs. Below are protocols for key experiments cited in the literature.

Antiviral Activity Assay (Multi-round Infection)

This assay determines the efficacy of a compound in inhibiting HIV-1 replication over multiple rounds of infection.

-

Cell Lines: Human T-cell lines (e.g., MT-4, CEMx174) or peripheral blood mononuclear cells (PBMCs).

-

Virus: Laboratory-adapted HIV-1 strains (e.g., NL4-3, HxB2) or clinical isolates.

-

Protocol:

-

Seed cells in a 96-well plate.

-

Prepare serial dilutions of the test compound.

-

Add the compound dilutions to the cells.

-

Infect the cells with a known amount of HIV-1.

-

Incubate for a period that allows for multiple rounds of replication (e.g., 4-7 days).

-

Quantify viral replication by measuring a viral marker in the supernatant, such as p24 antigen (using ELISA) or reverse transcriptase activity.

-

Calculate the EC50 value, the concentration of the compound that inhibits viral replication by 50%.

-

IN-LEDGF/p75 Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This biochemical assay measures the ability of a compound to disrupt the interaction between HIV-1 integrase and LEDGF/p75.[4]

-

Reagents:

-

Recombinant HIV-1 Integrase (e.g., His-tagged).

-

Recombinant LEDGF/p75 Integrase Binding Domain (IBD) (e.g., GST-tagged).

-

Europium cryptate-labeled anti-tag antibody (e.g., anti-GST).

-

Allophycocyanin (APC)-labeled anti-tag antibody (e.g., anti-His).

-

-

Protocol:

-

In a microplate, incubate recombinant integrase and the LEDGF/p75 IBD with varying concentrations of the test compound.

-

Add the europium- and APC-labeled antibodies.

-

If integrase and LEDGF/p75 interact, the antibodies are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET) between the europium donor and the APC acceptor.

-

Measure the HTRF signal at specific wavelengths (e.g., 665 nm for acceptor, 620 nm for donor).

-

A decrease in the HTRF signal indicates disruption of the IN-LEDGF/p75 interaction.

-

Calculate the IC50 value, the concentration of the compound that inhibits the interaction by 50%.

-

Integrase Multimerization Assay (HTRF)

This assay quantifies the induction of aberrant integrase multimerization by an ALLINI.[9]

-

Reagents:

-

Two populations of recombinant full-length HIV-1 Integrase, each labeled with a different tag (e.g., His-tag and GST-tag).

-

Europium cryptate-labeled anti-tag antibody (e.g., anti-GST).

-

APC-labeled anti-tag antibody (e.g., anti-His).

-

-

Protocol:

-

Incubate the two differentially tagged integrase populations with varying concentrations of the test compound.

-

Add the europium- and APC-labeled antibodies.

-

If the compound induces multimerization, the two integrase populations will be in close proximity, leading to a FRET signal.

-

Measure the HTRF signal.

-

An increase in the HTRF signal indicates compound-induced multimerization.

-

Calculate the EC50 value for multimerization.

-

Mandatory Visualizations

Signaling Pathway of IN-LEDGF/p75 Interaction and ALLINI Inhibition

References

- 1. Multimodal mechanism of action of allosteric HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Allosteric integrase inhibitor potency is determined through the inhibition of HIV-1 particle maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. The Competitive Interplay between Allosteric HIV-1 Integrase Inhibitor BI/D and LEDGF/p75 during the Early Stage of HIV-1 Replication Adversely Affects Inhibitor Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Allosteric Integrase Inhibitor Influences on HIV-1 Integration and Roles of LEDGF/p75 and HDGFL2 Host Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Multimodal mechanism of action of allosteric HIV-1 integrase inhibitors | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]

- 9. A highly potent and safe pyrrolopyridine-based allosteric HIV-1 integrase inhibitor targeting host LEDGF/p75-integrase interaction site - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pardon Our Interruption [opnme.com]

- 11. journals.asm.org [journals.asm.org]

- 12. Preclinical profile of BI 224436, a novel HIV-1 non-catalytic-site integrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure-function analyses unravel distinct effects of allosteric inhibitors of HIV-1 integrase on viral maturation and integration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A highly potent and safe pyrrolopyridine-based allosteric HIV-1 integrase inhibitor targeting host LEDGF/p75-integrase interaction site - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary In-Vitro Studies of A-769662: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in-vitro studies of A-769662, a potent and reversible activator of AMP-activated protein kinase (AMPK). The information presented herein is compiled from various scientific publications and is intended to serve as a comprehensive resource for researchers in the field of drug discovery and metabolic diseases.

Core Mechanism of Action

A-769662 is a thienopyridone derivative that allosterically activates AMPK, a key regulator of cellular energy homeostasis.[1][2][3] Its mechanism of action is multifaceted, involving direct binding to the AMPK heterotrimeric complex and inhibition of the dephosphorylation of a critical threonine residue (Thr172) on the catalytic α-subunit.[1][4] This dual action leads to a sustained activation of AMPK, mimicking the effects of the natural cellular energy sensor, AMP.[5] Notably, A-769662 exhibits selectivity for AMPK heterotrimers containing the β1 subunit.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data from in-vitro studies of A-769662.

Table 1: In-Vitro Potency of A-769662

| Parameter | Value | Cell/Enzyme System | Reference |

| EC50 (AMPK Activation) | 0.8 µM | Partially purified rat liver AMPK | [6][7][8] |

| 116 ± 25 nM | Purified rat liver AMPK | [5] | |

| 2.2 µM | Partially purified rat heart AMPK | [6] | |

| 1.9 µM | Partially purified rat muscle AMPK | [6] | |

| 1.1 µM | Partially purified HEK cell AMPK | [6] | |

| IC50 (Fatty Acid Synthesis Inhibition) | 3.2 µM | Primary rat hepatocytes | [1][6][7][8] |

| IC50 (Proteasomal Function Inhibition) | 62 µM | Mouse embryonic fibroblast (MEF) cells | [7] |

| IC50 (Na+-K+-ATPase Inhibition) | 57 µM | Purified rat kidney Na+-K+-ATPase (α1-isoform) | [9] |

| 220 µM | Purified human kidney Na+-K+-ATPase (α1-isoform) | [9] |

Signaling Pathways

A-769662 primarily exerts its effects through the activation of the AMPK signaling pathway. However, studies have also revealed potential off-target effects and interactions with other signaling cascades.

Figure 1. Signaling pathways modulated by A-769662.

Experimental Protocols

This section details the methodologies for key in-vitro experiments involving A-769662.

AMPK Activation Assay (Cell-Free)

Objective: To determine the direct effect of A-769662 on the activity of purified AMPK.

Protocol:

-

Partially or fully purified AMPK from a relevant tissue source (e.g., rat liver) is prepared.[5][6]

-

The AMPK enzyme is incubated with a specific substrate (e.g., "SAMS" peptide) and ATP in a suitable kinase buffer.

-

A-769662 is added to the reaction mixture at various concentrations.

-

The kinase reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

The amount of phosphorylated substrate is quantified using methods such as radioactive phosphate incorporation (32P-ATP) or luminescence-based assays that measure ADP production.[10]

-

The concentration of A-769662 that produces 50% of the maximal activation (EC50) is calculated from the dose-response curve.[6]

Fatty Acid Synthesis Inhibition Assay (Cell-Based)

Objective: To assess the inhibitory effect of A-769662 on fatty acid synthesis in intact cells.

Protocol:

-

Primary hepatocytes or other relevant cell types are cultured.

-

Cells are treated with varying concentrations of A-769662 for a specified duration (e.g., 4 hours).[6]

-

A radiolabeled precursor for fatty acid synthesis, such as 14C-acetate, is added to the culture medium.

-

After an incubation period, the cells are harvested, and lipids are extracted.

-

The amount of radioactivity incorporated into the lipid fraction is measured using a scintillation counter.

-

The concentration of A-769662 that inhibits fatty acid synthesis by 50% (IC50) is determined.[7]

Western Blot Analysis for Protein Phosphorylation

Objective: To measure the effect of A-769662 on the phosphorylation status of AMPK and its downstream targets.

Protocol:

-

Cells (e.g., PC-3 cells) are treated with A-769662 (e.g., 1 mM for 1 hour).[1]

-

Following treatment, cells are lysed to extract total protein.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-AMPKα (Thr172), phospho-ACC) and total protein as a loading control.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

The intensity of the bands is quantified to determine the relative change in protein phosphorylation.

Figure 2. Experimental workflow for Western blot analysis.

Conclusion

The preliminary in-vitro data for A-769662 demonstrate its potent and direct activation of AMPK, leading to downstream metabolic effects such as the inhibition of fatty acid synthesis. While its primary mechanism of action is through the AMPK pathway, researchers should be aware of potential off-target effects, including the modulation of the PI3-kinase pathway and inhibition of Na+-K+-ATPase and the 26S proteasome at higher concentrations.[7][9][10] The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the therapeutic potential of A-769662 and other AMPK activators.

References

- 1. A-769662 | Cell Signaling Technology [cellsignal.com]

- 2. journals.physiology.org [journals.physiology.org]

- 3. AMPK – sensing energy while talking to other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. MECHANISM OF ACTION OF A-769662, A VALUABLE TOOL FOR ACTIVATION OF AMP-ACTIVATED PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. A 769662 | AMPK Activators: R&D Systems [rndsystems.com]

- 9. AMP-activated protein kinase activator A-769662 is an inhibitor of the Na(+)-K(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A-769662 activates AMPK beta1-containing complexes but induces glucose uptake through a PI3-kinase-dependent pathway in mouse skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic A76889: An Uncharted Territory in Viral Protease Interaction

A comprehensive review of publicly available scientific literature and chemical databases reveals no documented interaction between the compound designated as A76889 and any viral proteases. This technical guide addresses the current information gap and clarifies the identity of this compound, while also exploring the broader landscape of viral protease inhibition and the potential for future research.

Researchers, scientists, and drug development professionals investigating novel antiviral therapies will find that, at present, the scientific record is silent on the subject of this compound's activity against viral proteases. Extensive searches of prominent databases, including PubChem and various scientific journals, have failed to yield any studies, quantitative data, or experimental protocols related to this specific interaction.

Unraveling the Identity of this compound

It is crucial to distinguish this compound from a similarly named compound, A-769662. A-769662 is a well-characterized small molecule activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. In contrast, the identifier "this compound" corresponds to a distinct peptidomimetic compound, as cataloged in the PubChem database under the Chemical Identifier (CID) 72357. The lack of published research on this compound's biological activities, particularly in the context of virology, suggests that it may be a compound that has not been extensively studied or that research involving it has not been made public.

The Critical Role of Viral Proteases in Viral Replication

Viral proteases are essential enzymes for the life cycle of many viruses. They are responsible for cleaving large viral polyproteins into individual functional proteins required for viral replication, assembly, and maturation. This indispensable role makes them a prime target for antiviral drug development. The success of protease inhibitors in the treatment of HIV and Hepatitis C underscores the therapeutic potential of targeting these viral enzymes.

Future Directions and the Unexplored Potential of this compound

The absence of data on this compound's interaction with viral proteases presents both a challenge and an opportunity. It is possible that this compound is an internal designation for a compound within a private research entity, and its biological activities have not been disclosed. Alternatively, it may be a compound that has been synthesized but not yet subjected to extensive biological screening.

For researchers interested in exploring the potential of this compound or similar peptidomimetic compounds as viral protease inhibitors, the following hypothetical experimental workflow could be considered:

Hypothetical Experimental Workflow for Assessing this compound's Interaction with a Viral Protease

Caption: A logical workflow for the initial assessment of a novel compound's potential as a viral protease inhibitor.

The Efficacy of A-769662: A Technical Guide to a Potent Allosteric AMPK Activator

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-769662 is a potent, cell-permeable, and reversible small molecule activator of AMP-activated protein kinase (AMPK), a central regulator of cellular and whole-body energy homeostasis. This thienopyridone compound has become a valuable tool in metabolic research due to its direct mechanism of action, which mimics the dual effects of AMP: allosteric activation and inhibition of dephosphorylation of the catalytic α-subunit at threonine 172. This guide provides an in-depth overview of the efficacy of A-769662, detailing its mechanism, summarizing key quantitative data from in vitro and in vivo studies, outlining experimental protocols, and visualizing the critical signaling pathways involved. While a powerful activator of AMPK, it is also important to consider its potential AMPK-independent effects for rigorous experimental design.

Mechanism of Action

A-769662 directly activates the heterotrimeric AMPK complex, which consists of a catalytic α subunit and regulatory β and γ subunits.[1][2] Its mechanism is distinct from other activators like AICAR, which acts as an AMP mimetic. A-769662 exerts its effects through a dual mechanism:

-

Allosteric Activation : It binds to a site on the β subunit, causing a conformational change that enhances kinase activity.[2]

-

Inhibition of Dephosphorylation : It protects the critical threonine 172 (Thr-172) on the α subunit from being dephosphorylated by protein phosphatases, thus locking AMPK in an active state.[1][3]

This activation is independent of the cellular AMP:ATP ratio and occurs upstream of the primary kinases responsible for phosphorylating AMPK, namely LKB1 and Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ).[1][4][5] Studies in cells lacking LKB1 have shown that A-769662 can still activate AMPK, demonstrating its independence from a specific upstream kinase.[1][4]

Signaling Pathway Visualization

The activation of AMPK by A-769662 initiates a cascade that shifts cellular metabolism from anabolic (energy-consuming) to catabolic (energy-producing) states. The following diagram illustrates this core signaling pathway.

References

- 1. MECHANISM OF ACTION OF A-769662, A VALUABLE TOOL FOR ACTIVATION OF AMP-ACTIVATED PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. stemcell.com [stemcell.com]

- 4. Mechanism of action of A-769662, a valuable tool for activation of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of A-769662

A Potent AMP-Activated Protein Kinase (AMPK) Activator

Note to the Reader: The initial request for information on "A76889" did not yield specific results. Based on the chemical name provided in subsequent searches, it has been determined that the compound of interest is A-769662. These application notes and protocols pertain to A-769662.

Introduction

A-769662 is a potent, reversible, and allosteric activator of AMP-activated protein kinase (AMPK), a key enzyme in cellular energy homeostasis. It is a member of the thienopyridone family of compounds. A-769662 activates AMPK by binding to the allosteric drug and metabolite (ADaM) site on the kinase, mimicking the effects of the natural activator adenosine monophosphate (AMP). This activation leads to the downstream regulation of various metabolic pathways, making A-769662 a valuable tool for research in areas such as metabolic disorders, diabetes, and cancer. These notes provide an overview of the synthesis and purification protocols for A-769662, along with its mechanism of action.

Quantitative Data Summary

The biological activity of A-769662 has been characterized in various in vitro and in vivo studies. The following table summarizes key quantitative data for this compound.

| Parameter | Value | Cell/System | Reference |

| EC50 (AMPK activation) | 0.8 µM | Partially purified rat liver AMPK | [1][2][3][4] |

| IC50 (Fatty acid synthesis inhibition) | 3.2 µM | Primary rat hepatocytes | [1][2][4] |

| Purity | ≥98% (HPLC) | Commercially available samples | [1] |

| Molecular Weight | 360.39 g/mol | [1] | |

| Molecular Formula | C20H12N2O3S | [1] |

Experimental Protocols

Synthesis of A-769662

Disclaimer: The following protocol is a generalized representation based on the synthesis of similar compounds and should be adapted and optimized by qualified personnel.

Overall Reaction Scheme:

A potential synthetic route could involve the construction of the substituted thieno[2,3-b]pyridine core, followed by the introduction of the 2'-hydroxy[1,1'-biphenyl]-4-yl group.

Protocol:

-

Synthesis of the Thienopyridone Core: The synthesis of the 6,7-dihydro-4-hydroxy-6-oxothieno[2,3-b]pyridine-5-carbonitrile core can be achieved through a multi-component reaction involving a substituted thiophene derivative, a cyanoacetamide, and a suitable cyclizing agent.

-

Suzuki Coupling: The 2'-hydroxy[1,1'-biphenyl]-4-yl moiety can be introduced via a Suzuki coupling reaction between a halogenated thienopyridone intermediate and a corresponding boronic acid or ester.

-

Final Modification and Deprotection: Subsequent functional group manipulations and deprotection steps may be necessary to yield the final product, A-769662.

Purification of A-769662

The purification of the final compound is crucial to ensure high purity for biological assays. A general purification protocol using High-Performance Liquid Chromatography (HPLC) is provided below.

Protocol:

-

Crude Product Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent, such as dimethyl sulfoxide (DMSO) or methanol.

-

HPLC Column and Mobile Phase:

-

Column: A reversed-phase C18 column is typically suitable for the purification of small organic molecules like A-769662.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like formic acid or trifluoroacetic acid (e.g., 0.1%) to improve peak shape, is commonly used.

-

-

Gradient Elution:

-

Start with a higher percentage of the aqueous phase (e.g., 95% water) and gradually increase the percentage of the organic phase (e.g., to 95% acetonitrile) over a set period (e.g., 20-30 minutes).

-

The optimal gradient will need to be determined empirically.

-

-

Detection and Fraction Collection:

-